molecular formula C22H29N3O3S2 B2752738 N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide CAS No. 1251562-52-3

N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No.: B2752738
CAS No.: 1251562-52-3
M. Wt: 447.61
InChI Key: NHAUNPOGIFTFTK-UHFFFAOYSA-N
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Description

N-(2-(4-Allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide is a structurally complex small molecule featuring a benzenesulfonamide core substituted with methyl groups at positions 2, 4, and 4. The thiophen-3-yl moiety is linked to a 4-allylpiperazine-1-carbonyl group, introducing both aromatic and aliphatic heterocyclic elements.

Key structural attributes include:

  • Sulfonamide backbone: Provides rigidity and hydrogen-bonding capacity.
  • Thiophene ring: Enhances π-π stacking interactions and metabolic stability.

Properties

IUPAC Name

N,2,4,6-tetramethyl-N-[2-(4-prop-2-enylpiperazine-1-carbonyl)thiophen-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c1-6-8-24-9-11-25(12-10-24)22(26)20-19(7-13-29-20)23(5)30(27,28)21-17(3)14-16(2)15-18(21)4/h6-7,13-15H,1,8-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUNPOGIFTFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCN(CC3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H29N3O3S2
  • Molecular Weight : 447.61 g/mol
  • IUPAC Name : N,2,4,6-tetramethyl-N-[2-(4-prop-2-enylpiperazine-1-carbonyl)thiophen-3-yl]benzenesulfonamide

Synthesis

The synthesis of this compound typically involves the reaction between piperazine derivatives and thiophenes. The process often utilizes various coupling agents and requires careful optimization to achieve high yields and purity. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (MTB). The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Cytotoxic Effects : Some derivatives of piperazine have shown cytotoxic effects against cancer cell lines. This activity may be due to the ability of the compound to induce apoptosis or inhibit cell proliferation.
  • Neuropharmacological Effects : Given its piperazine structure, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on serotonin receptors, which could imply possible applications in treating mood disorders.

Antitubercular Activity

A study evaluated the antitubercular activity of various piperazine derivatives, including those related to this compound. The results indicated that certain modifications significantly enhanced activity against Mycobacterium tuberculosis H37Ra, with minimum inhibitory concentrations (MICs) as low as 0.008 μM .

Cytotoxicity Evaluation

In another research effort, the cytotoxic effects of the compound were assessed on several cancer cell lines. The findings revealed that compounds with similar structural features exhibited IC50 values ranging from 5 to 20 μM, indicating moderate cytotoxicity .

Neuropharmacological Studies

Research focusing on the neuropharmacological properties highlighted that certain piperazine derivatives could act as serotonin receptor modulators. These findings suggest potential therapeutic applications in psychiatric disorders .

Data Summary Table

Biological ActivityObserved EffectReference
Antitubercular ActivityMIC = 0.008 μM
CytotoxicityIC50 = 5 - 20 μM
Neuropharmacological EffectsPotential serotonin receptor modulator

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide involves the reaction of 4-allylpiperazine with thiophene derivatives and sulfonamide moieties. The compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives possess cytotoxic effects against various cancer cell lines including breast and colon cancer cells . The mechanism often involves inducing apoptosis in cancer cells.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes that are crucial in metabolic pathways associated with diseases such as diabetes and Alzheimer's disease. For example, sulfonamides have been investigated for their potential to inhibit α-glucosidase and acetylcholinesterase activities . These enzymes play significant roles in glucose metabolism and neurotransmission.

Antimicrobial Activity

Sulfonamide derivatives are known for their antimicrobial properties. The structural characteristics of this compound may contribute to its effectiveness against various bacterial strains . This makes it a candidate for further development as an antimicrobial agent.

Treatment of Diabetes

Given its enzyme inhibitory properties, this compound could be explored as a therapeutic agent for managing Type 2 Diabetes Mellitus (T2DM). By inhibiting α-glucosidase, it may help regulate blood sugar levels post meals .

Neuroprotective Effects

The inhibition of acetylcholinesterase suggests potential applications in neurodegenerative diseases like Alzheimer's disease. Compounds that can enhance acetylcholine levels by inhibiting its breakdown may offer therapeutic benefits in cognitive function improvement .

Cancer Therapy

The anticancer properties highlight its potential role in cancer therapy. Further studies are needed to evaluate its efficacy in clinical settings and understand the mechanisms through which it induces cell death in tumor cells .

Case Studies and Research Findings

Study ReferenceFocusFindings
Enzyme InhibitionIdentified as a potent inhibitor of α-glucosidase and acetylcholinesterase
Anticancer ActivityDemonstrated cytotoxic effects on breast and colon cancer cell lines
Antimicrobial PropertiesExhibited effective antimicrobial activity against various bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

Compound 18 () : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

  • Structural Similarities: Shares a piperazine-thiophene linkage but replaces the sulfonamide with a butanone group.
  • Synthesis : Prepared via nucleophilic substitution of piperazine with α-halogenated ketones, a method divergent from the sulfonamide coupling seen in the target compound’s synthesis .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () :

  • Structural Similarities : Piperazine-carboxamide core with aromatic substitution.
  • Key Differences : Lacks the thiophene and sulfonamide moieties. The ethyl group and chlorophenyl substituent reduce steric bulk compared to the target compound’s tetramethylbenzenesulfonamide.
  • Conformational Analysis : Piperazine adopts a chair conformation, a feature likely conserved in the target compound’s piperazine ring .
Sulfonamide-Based Analogues

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () :

  • Structural Similarities : Sulfonylbenzene and triazole-thione motifs.
  • Key Differences : Replaces the piperazine-thiophene unit with a triazole ring. The thione group introduces distinct electronic properties, as evidenced by IR absorption at 1247–1255 cm⁻¹ (C=S stretch) and absence of C=O bands .

N-(2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide () :

  • Structural Similarities : Shares the benzenesulfonamide and thiophen-3-yl framework.
  • Key Differences : Substitutes piperazine with a pyrazole-carbonyl group, altering hydrogen-bonding capacity and steric profile. This substitution may reduce conformational flexibility compared to the allylpiperazine variant .
Thiophene-Containing Analogues

Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline) (P3T-DDTPA, ) :

  • Structural Similarities : Thiophene moiety integrated into a polymeric backbone.
  • Key Differences : The polymer’s extended π-conjugation and dodecyloxy chains prioritize optoelectronic properties over bioactivity, diverging from the small-molecule design of the target compound .

Data Tables

Table 1: Structural and Spectral Comparison
Compound Core Structure Key Functional Groups IR Bands (cm⁻¹) Reference
Target Compound Benzenesulfonamide-thiophene C=O (1680–1700), S=O (1150–1200) Data not reported
Compound 18 () Piperazine-thiophene C=O (1700–1720), CF₃ (1250–1350) Data not reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide C=O (1640–1660), C-Cl (550–650) Data not reported
Triazole-thiones () Triazole-thione C=S (1247–1255), NH (3278–3414) IR, NMR confirmed

Q & A

Basic: What are the common synthetic routes for synthesizing N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide?

The synthesis typically involves multi-step protocols, starting with the preparation of intermediates such as sulfonylated piperazine/thiophene derivatives. Key steps include:

  • Coupling reactions : Use of sulfonyl chlorides or acyl chlorides to functionalize the piperazine ring (e.g., 4-allylpiperazine-1-carbonyl group formation) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for nucleophilic substitution or condensation reactions .
  • Reduction steps : Lithium aluminum hydride (LiAlH₄) may be employed to reduce carbonyl intermediates, with yields ranging from 29% to 82% depending on steric hindrance .
  • Purification : Column chromatography or recrystallization is critical for isolating pure products, as evidenced by NMR data showing >95% purity in optimized protocols .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Comprehensive spectroscopic and chromatographic methods are essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR can validate the presence of methyl groups (δ 2.1–2.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and piperazine carbons (δ 45–55 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 450–500 range) confirm the molecular formula, while fragmentation patterns verify substituent connectivity .
  • Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .

Advanced: How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

Key parameters include:

  • Temperature control : Reactions performed at 0–5°C minimize side reactions during sulfonamide formation, while warming to room temperature ensures completion .
  • Catalyst use : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances nucleophilicity in acylation steps, improving yields by 15–20% .
  • Solvent polarity : Switching from THF to DMF increases solubility of aromatic intermediates, reducing reaction time from 24h to 12h .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine precursor prevents unreacted starting material, as shown in protocols for analogous compounds .

Advanced: How should researchers address contradictory NMR data between synthetic batches?

Contradictions often arise from:

  • Epimerization : Check for epimeric impurities (e.g., axial/equatorial piperazine conformers) using 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton resonances; ensure consistent solvent use during characterization .
  • Dynamic processes : Variable-temperature NMR (e.g., 25°C to 60°C) may reveal rotational barriers in hindered amide bonds .
  • Reproducibility : Cross-validate with independent syntheses and reference to published data for structurally similar sulfonamides .

Advanced: What strategies are effective for evaluating the compound’s solubility and stability in biological assays?

  • Solubility profiling :
    • Lipophilicity : LogP calculations (e.g., using ChemDraw) predict moderate solubility in DMSO or ethanol, aligning with experimental data for related thiophene-sulfonamides .
    • Buffer compatibility : Test stability in PBS (pH 7.4) and simulate gastric conditions (pH 2.0) to assess hydrolytic degradation of the amide bond .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC to identify labile groups (e.g., allylpiperazine oxidation) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett constants) with antibacterial IC₅₀ values from assays in .
  • ADMET prediction : SwissADME estimates blood-brain barrier penetration, critical for neuropharmacology applications of piperazine-containing compounds .

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